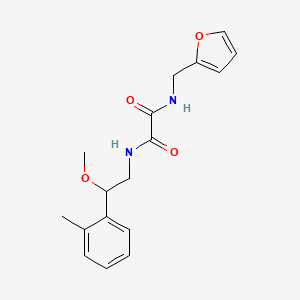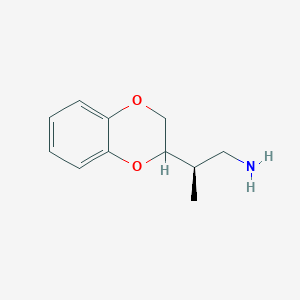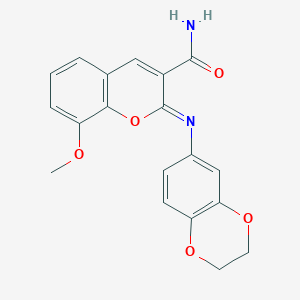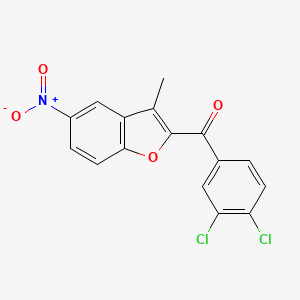![molecular formula C23H30N4O7S2 B2499672 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449770-11-0](/img/structure/B2499672.png)
6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule . It contains several functional groups, including an acetyl group, a benzamido group, a sulfamoyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a tetrahydrothieno[2,3-c]pyridine core structure. This core is substituted with various functional groups, including an acetyl group at the 6-position, a benzamido group at the 2-position, and a carboxamide group at the 3-position .Applications De Recherche Scientifique
Antimicrobial Activity
- A study by Bakhite et al. (2004) explored the synthesis of related thieno[2,3-b]pyridine carboxamides and their antimicrobial activities. They found that certain derivatives exhibited in vitro antimicrobial activities (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
- Abdel-rahman et al. (2002) also synthesized new pyridothienopyrimidines and pyridothienotriazines, some of which were tested for their antimicrobial activities, highlighting the potential of these compounds in microbial inhibition (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Synthesis and Characterization
- The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems was conducted by Bakhite et al. (2005), demonstrating the chemical versatility of these compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).
- Youssef et al. (2012) reported on the synthesis of isothiazolopyridines and related compounds using both conventional chemical and modern microwave techniques, indicating the adaptability of synthetic methods for such compounds (Youssef, Azab, & Youssef, 2012).
Polyamide Synthesis
- Faghihi and Mozaffari (2008) synthesized new polyamides using a compound structurally related to thieno[2,3-c]pyridine-3-carboxamide. This showcases the application of similar compounds in the development of novel polymeric materials (Faghihi & Mozaffari, 2008).
Antiprotozoal Agents
- The study by Ismail et al. (2004) focused on the synthesis of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which demonstrated strong in vitro activities against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Antimycobacterial Activity
- Samala et al. (2014) designed and synthesized tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives with significant inhibition of Mycobacterium tuberculosis, showing potential in antimycobacterial therapy (Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activities. Additionally, studies could explore its potential applications in various fields, such as medicine or materials science .
Propriétés
IUPAC Name |
6-acetyl-2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O7S2/c1-15(28)26-9-8-18-19(14-26)35-23(20(18)21(24)29)25-22(30)16-4-6-17(7-5-16)36(31,32)27(10-12-33-2)11-13-34-3/h4-7H,8-14H2,1-3H3,(H2,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAMNXCFYAYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)



![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2499598.png)

![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)
